Bis(cyclopropylmethyl)amine
Overview
Description
Bis(cyclopropylmethyl)amine: is an organic compound characterized by the presence of two cyclopropylmethyl groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Leuckart Reaction: Another method involves the Leuckart reaction, where cyclopropylmethyl ketone is reacted with formamide and formic acid under heating conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes using optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(cyclopropylmethyl)amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidation: N-oxides, other oxidized derivatives.
Reduction: Simpler amines, hydrocarbons.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Chemistry: Bis(cyclopropylmethyl)amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals . Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors . Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating diseases . Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism by which bis(cyclopropylmethyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The cyclopropylmethyl groups contribute to the compound’s unique binding properties and reactivity .
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with one cyclopropyl group attached to the amine.
Cyclopropylmethylamine: Contains one cyclopropylmethyl group attached to the amine.
Bis(cyclopropyl)amine: Contains two cyclopropyl groups attached to the amine.
Uniqueness: Bis(cyclopropylmethyl)amine is unique due to the presence of two cyclopropylmethyl groups, which impart distinct steric and electronic properties. This structural feature enhances its reactivity and binding affinity in various chemical and biological contexts .
Properties
IUPAC Name |
1-cyclopropyl-N-(cyclopropylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7(1)5-9-6-8-3-4-8/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHWCHOEOKIPLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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